1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate
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Overview
Description
1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate is an organic compound with a complex structure It is characterized by the presence of a cyclohexene ring substituted with multiple methyl groups and an acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through the cyclization of a suitable precursor, such as a diene or a polyene, under acidic or basic conditions.
Introduction of methyl groups: Methyl groups can be introduced through alkylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.
Purification techniques: Such as distillation or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Esters, Amides
Scientific Research Applications
1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenal, 3-(2,6,6-trimethyl-1-cyclohexen-1-yl)
- 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)
- 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)
Uniqueness
1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate is unique due to its specific structural features, such as the presence of both dimethyl and acetate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
76649-19-9 |
---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
[(E)-3-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-yl] acetate |
InChI |
InChI=1S/C16H26O2/c1-11-8-7-9-16(5,6)15(11)10-12(2)13(3)18-14(4)17/h10,13H,7-9H2,1-6H3/b12-10+ |
InChI Key |
OAJKZBWQHVYGAI-ZRDIBKRKSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C(\C)/C(C)OC(=O)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=C(C)C(C)OC(=O)C |
Origin of Product |
United States |
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